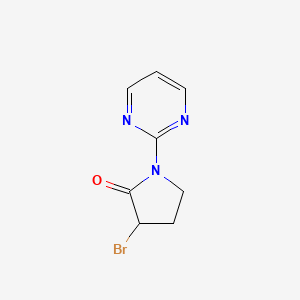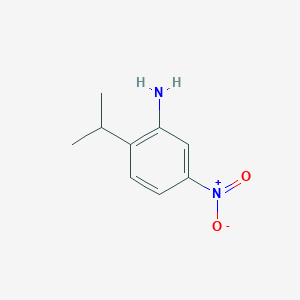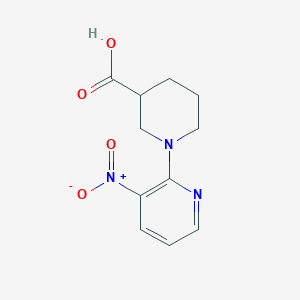
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This compound is part of the piperidine and pyridine families, which are known for their diverse applications in pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Related compounds such as ®-(-)-3-piperidinecarboxylic acid have been found to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
Structure-activity relationship studies on similar compounds suggest that the linkage between the piperidine and the aromatic ring could be crucial to the inhibitory effect .
Biochemical Pathways
If it indeed acts as a GABA uptake inhibitor like its related compound, it could potentially affect the GABAergic neurotransmission pathway .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the presence of certain solvents can influence the reactivity of nitropyridine compounds.
Biochemical Analysis
Biochemical Properties
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the gamma-aminobutyric acid transporter, where it acts as an inhibitor . This inhibition affects the uptake of gamma-aminobutyric acid into neuronal and glial cells, thereby influencing neurotransmission and other related biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the gamma-aminobutyric acid transporter can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting the gamma-aminobutyric acid transporter, it prevents the reuptake of gamma-aminobutyric acid into cells, leading to increased extracellular levels of this neurotransmitter. This can result in enhanced inhibitory signaling in the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of gamma-aminobutyric acid uptake, which may have lasting impacts on neuronal activity and behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving cognitive functions. At higher doses, it can lead to toxic or adverse effects, such as tremors, lethargy, and nervousness . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of gamma-aminobutyric acid. This interaction can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its interaction with the gamma-aminobutyric acid transporter and other biomolecules involved in neurotransmitter regulation .
Preparation Methods
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, which can affect its reactivity and applications.
1-(3-Nitropyridin-2-yl)piperidine-3-carboxamide:
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-3-2-6-13(7-8)10-9(14(17)18)4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEPPMTYMYSFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
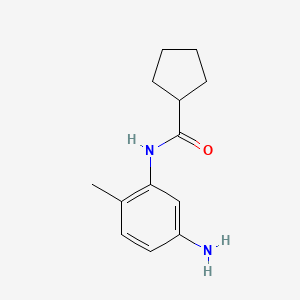
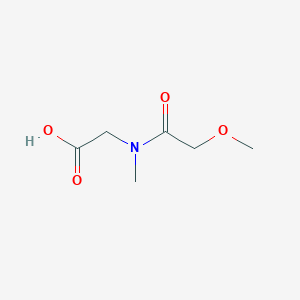








![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)
